![molecular formula C7H9IN2 B2815418 1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 2580230-75-5](/img/structure/B2815418.png)

1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

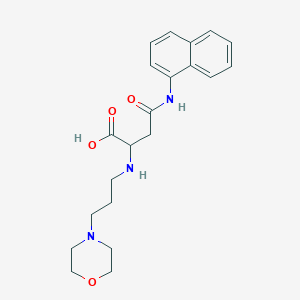

“1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine” is a chemical compound that belongs to the class of organic compounds known as hydrazones . Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . They are known to exhibit a wide variety of biological activities including anti-microbial .

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The Inchi Code for a similar compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 .Chemical Reactions Analysis

Hydrazones are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .Aplicaciones Científicas De Investigación

Antibacterial Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for their antibacterial activity . These compounds have shown excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). They also exhibited excellent antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .

Antimicrobial Activity

Hydrazone derivatives, which can be synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, are known to exhibit a wide variety of biological activities including antimicrobial .

Analgesic Properties

Imidazo[1,2-a]pyrimidines, a class of compounds that includes 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, are known for their analgesic properties .

Antipyretic Properties

Imidazo[1,2-a]pyrimidines are also known for their antipyretic properties .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidines have been studied for their anti-inflammatory properties .

Synthesis of Hydrazone Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide can be used in the synthesis of hydrazone derivatives . These derivatives have been synthesized by condensation with aromatic aldehydes in ethanol at reflux .

Mecanismo De Acción

Target of Action

1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities and are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives are known for their antimicrobial activity

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial activity .

Propiedades

IUPAC Name |

1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTJERXKFBMPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC(=C2C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2815354.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)